
CDKI-73
Übersicht
Beschreibung
CDKI-73 ist ein oral bioverfügbarer und hochwirksamer Inhibitor der Cyclin-abhängigen Kinase 9 (CDK9). Es hat sich gezeigt, dass es ein erhebliches Potenzial für die Behandlung der akuten myeloischen Leukämie hat, insbesondere bei Subtypen, die durch Translokationen des Gens für die gemischte Lineage-Leukämie gekennzeichnet sind . This compound induziert Apoptose in Krebszellen durch Herunterregulierung von anti-apoptotischen Proteinen wie Bcl-2, Mcl-1 und XIAP .
Herstellungsmethoden
Der Syntheseweg umfasst typischerweise die Verwendung von Reagenzien wie 5-Fluor-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-ylamin und Benzolsulfonamid . Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Phosphat-gepufferter Kochsalzlösung (PBS) . Industrielle Produktionsmethoden sind nicht umfassend dokumentiert, aber die Synthese folgt wahrscheinlich ähnlichen Schritten mit Optimierung für die Produktion im großen Maßstab.
Vorbereitungsmethoden
The synthetic route typically includes the use of reagents such as 5-fluoro-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-ylamine and benzenesulfonamide . Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) . Industrial production methods are not extensively documented, but the synthesis likely follows similar steps with optimization for large-scale production.
Analyse Chemischer Reaktionen
CDKI-73 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen an der Verbindung verändern und möglicherweise ihre Aktivität beeinflussen.
Reduktion: Diese Reaktion kann bestimmte funktionelle Gruppen reduzieren und die Wirksamkeit der Verbindung beeinflussen.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile, die bestimmte Atome oder Gruppen in der Verbindung ersetzen können.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Rolle von CDK9 in verschiedenen biochemischen Signalwegen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf die Zellzyklusregulation und Apoptose in Krebszellen.
Medizin: Zeigt vielversprechende Eigenschaften als Therapeutikum für die Behandlung von akuter myeloischer Leukämie und anderen Krebsarten durch Induktion von Apoptose in Krebszellen
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Aktivität der Cyclin-abhängigen Kinase 9 (CDK9), die für die transkriptionelle Elongation onkogener Gene entscheidend ist. Durch die Hemmung von CDK9 reguliert this compound die Transkription von anti-apoptotischen Proteinen wie Bcl-2, Mcl-1 und XIAP herunter, was zu Apoptose in Krebszellen führt . Die Verbindung beeinflusst auch die Phosphorylierung der RNA-Polymerase II und stört so die transkriptionelle Maschinerie, die für das Überleben von Krebszellen erforderlich ist .
Wissenschaftliche Forschungsanwendungen
Prostate Cancer
Recent studies have demonstrated the effectiveness of CDKI-73 in treating drug-resistant prostate cancer. A proof-of-principle study published in the British Journal of Cancer illustrated that this compound significantly inhibits the growth of aggressive prostate cancer subtypes. The research utilized advanced technologies to evaluate the effects of this compound across various prostate cancer models, including patient tumor samples. Key findings include:
- Targeted Action : this compound selectively targets cancer cells while sparing normal cells, which is crucial for minimizing side effects.
- Oral Bioavailability : The potential formulation as an oral capsule enhances its attractiveness as a treatment option.
- Gene Expression Modulation : The inhibitor was shown to downregulate anti-apoptotic factors and MYC target genes, indicating its role in promoting apoptosis in cancer cells .
Acute Myeloid Leukemia
This compound is currently under investigation in Phase 2 clinical trials for patients with relapsed and therapy-resistant acute myeloid leukemia. Research indicates that this compound exhibits potent cytotoxicity against primary leukemia cells, with a selectivity ratio exceeding 500-fold compared to normal B-lymphocytes. Notable findings include:
- Synergistic Effects : When combined with other treatments, such as fludarabine, this compound has shown enhanced anti-leukemic activity through transcriptional inhibition of survival genes like Mcl-1 and Bcl-2.
- Dose Response : In vitro studies revealed IC50 values as low as 0.008 µM for primary chronic lymphocytic leukemia cells, demonstrating high potency .
Study 1: Prostate Cancer Efficacy
In a study led by researchers from Flinders University and the University of South Australia, this compound was tested on various prostate cancer models. The results indicated that the compound effectively inhibited tumor growth and provided insights into its mechanism of action through gene expression analysis .
Study 2: Combination Therapy in Leukemia
A separate investigation focused on the combination of this compound with EZH2 inhibitors revealed significant synergistic effects against diffuse large B-cell lymphoma (DLBCL) models. The study highlighted that the dual inhibition led to enhanced antitumor activity compared to either agent alone .
Data Summary
The following table summarizes key findings related to the applications of this compound across different cancer types:
Wirkmechanismus
CDKI-73 exerts its effects by inhibiting the activity of cyclin-dependent kinase 9 (CDK9), which is crucial for the transcriptional elongation of oncogenic genes. By inhibiting CDK9, this compound downregulates the transcription of anti-apoptotic proteins such as Bcl-2, Mcl-1, and XIAP, leading to apoptosis in cancer cells . The compound also affects the phosphorylation of RNA polymerase II, further disrupting the transcriptional machinery required for cancer cell survival .
Vergleich Mit ähnlichen Verbindungen
CDKI-73 wird mit anderen CDK9-Inhibitoren wie Flavopiridol und SNS-032 verglichen. Während Flavopiridol ein Pan-CDK-Inhibitor ist, zeigt this compound eine größere Selektivität für CDK9, was es potenter und weniger toxisch für normale Zellen macht . SNS-032 zielt ebenfalls auf CDK9 ab, hat aber eine andere chemische Struktur und ein anderes pharmakokinetisches Profil. Die einzigartige Struktur und Selektivität von this compound machen es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als Krebstherapeutikum .
Biologische Aktivität
CDKI-73, a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9, has emerged as a significant compound in cancer therapeutics. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy across various cancer types, and potential therapeutic applications.
Overview of this compound
This compound is a heterocyclic compound designed to selectively inhibit CDK9, which plays a crucial role in oncogenic transcriptional regulation. Its structure is characterized by a 3-(5-fluoro-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-ylamino)benzenesulfonamide backbone, which allows it to bind effectively to the ATP-binding site of CDK9 .
The primary mechanism by which this compound exerts its effects is through the inhibition of CDK9 activity, leading to decreased phosphorylation of RNA polymerase II (RNAPII) and subsequent downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1. This results in apoptosis induction in cancer cells. Notably, this compound also shows cross-inhibition of other kinases like CDK1 and CDK7 at low nanomolar concentrations .
Prostate Cancer
In studies involving prostate cancer cell lines such as LNCaP and 22Rv1, this compound demonstrated significant anti-cancer activity by promoting apoptosis and inhibiting androgen receptor (AR) signaling. Treatment led to a marked reduction in AR expression and activity, with a notable decrease in phosphorylated AR variants associated with resistance to therapies .
Ovarian Cancer
This compound has shown potent effects against ovarian cancer cell lines (A2780), achieving an IC50 value of 0.033 µM after 24 hours of treatment. The compound effectively induced caspase-3/7 activity, confirming its role in apoptosis . The data indicate that this compound is significantly more potent than other CDK inhibitors like flavopiridol .
Acute Myeloid Leukemia (AML)
In AML models, particularly those driven by mixed-lineage leukemia (MLL) translocations, this compound exhibited strong efficacy. It induced apoptosis through transcriptional downregulation of anti-apoptotic factors and demonstrated low toxicity towards normal bone marrow cells. In xenograft models, oral administration resulted in substantial tumor growth inhibition and extended survival without significant adverse effects .
Comparative Efficacy Across Cancer Types
The following table summarizes the IC50 values for this compound across different cancer cell lines:
Cancer Type | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Prostate Cancer | LNCaP | N/A | |
Ovarian Cancer | A2780 | 0.033 | |
Acute Myeloid Leukemia | MV4-11 | N/A | |
Colorectal Cancer | HCT116 | N/A |
Case Studies
- Prostate Cancer Study : In a recent study, treatment with this compound resulted in reduced expression levels of MYC and pro-survival proteins BCL-2 and MCL-1 in LNCaP cells. The treatment also led to significant changes in gene expression profiles associated with apoptosis pathways .
- Ovarian Cancer Study : A2780 cells treated with this compound showed increased caspase activity indicative of apoptosis within 24 hours. The study highlighted that even at low concentrations, this compound could effectively induce cell death compared to other inhibitors .
- AML Study : In a cohort study involving 97 AML patients, this compound was shown to induce apoptosis through downregulation of Mcl-1 and Bcl-2 while sparing normal hematopoietic cells from toxicity. This suggests its potential as a therapeutic agent for AML with minimal side effects .
Eigenschaften
IUPAC Name |
3-[[5-fluoro-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O2S2/c1-8-13(25-15(18-2)20-8)12-11(16)7-19-14(22-12)21-9-4-3-5-10(6-9)26(17,23)24/h3-7H,1-2H3,(H,18,20)(H2,17,23,24)(H,19,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIOPWBQKZMUNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)C2=NC(=NC=C2F)NC3=CC(=CC=C3)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421693-22-2 | |
Record name | Asnuciclib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421693222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asnuciclib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235XBY3N9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.